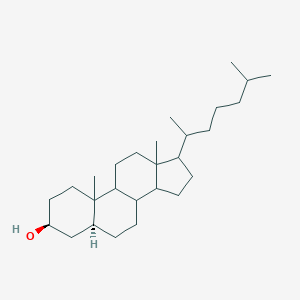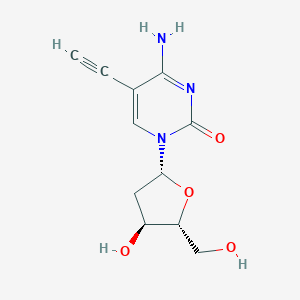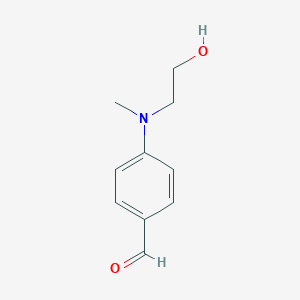
Cholestanol
Overview
Description
Cholestanol, also known as 5α-Cholestan-3β-ol, β-Cholestanol, 3β-Hydroxy-5α-cholestane, or Dihydrocholesterol, is a cholesterol metabolite . It has the empirical formula C27H48O and a molecular weight of 388.67 .
Synthesis Analysis
Cholestanol is synthesized from 4-cholesten-3-one, not 7a-hydroxycholesterol . In sitosterolemia, a lipid storage disease, large amounts of plant sterols and cholestanol accumulate due to hyperabsorption and endogenous synthesis .
Molecular Structure Analysis
The molecular structure of Cholestanol is represented by the formula C27H48O . It is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered .
Chemical Reactions Analysis
Cholestanol is involved in various chemical reactions. For instance, it is used in the synthesis of cholesterol-phenylalanine-arginine-phenylalanine-lysine . It is also used in the microbial reduction of cholesterol to coprostanol .
Physical And Chemical Properties Analysis
Cholestanol has a molecular weight of 388.6694 . It is a sterol of all higher animals, distributed in body tissues, especially the brain and spinal cord, and in animal fats and oils .
Scientific Research Applications
Lipidomics
Lipidomics is a subfield of metabolic phenotyping that focuses on high-throughput profiling and quantification of lipids . Cholestanol plays a significant role in this field. The lipidome sector of the metabolome changes in response to physiological and environmental conditions and can indicate changes within a tissue . Cholestanol exists in vivo in the interconversion between cholesterol esters and free cholesterol .
Gas Chromatography-Mass Spectrometry
Cholestanol can be analyzed using gas chromatography-mass spectrometry, which is an ideal method for the analysis of volatile organic compounds and extraction of sterols . This technique is used for the extraction of free cholesterol and cholesterol esters from tissue samples .
Cellular Function and Conformation
Cholestanol plays an essential role in cellular function and conformation . In the membrane, cholestanol becomes a stoichiometric complex with glycerophospholipids, sphingolipids, and proteins .
Ocular Homeostasis
Cholestanol regulation from both endogenous biosynthesis and systemic circulation are key components in ocular homeostasis . Aberrant sterol genes have been linked to age-related macular degeneration (AMD) concerning an atherosclerosis-like progression of disease .
Redox Imbalance
Imbalanced oxidation-reduction potential leads to cell damage, carbon or energy waste, and even metabolic arrest . Cholestanol can be used in cofactor engineering through different biotechnological techniques to reshape the whole-cell response to redox imbalance and optimize dynamic control of the target metabolic flux .
Translational and Clinical Research
Essential roles of lipidomics in translational and clinical research have emerged, especially over the past decade . Most lipidomic pipelines have been developed using mass spectrometry (MS)-based methods . Cholestanol, being a significant lipid molecule, has a considerable role in these researches.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Dihydrocholesterol, also known as Cholestanol, is a derivative of cholesterol . It is primarily targeted by intestinal microorganisms, which convert cholesterol into Dihydrocholesterol .
Mode of Action
The conversion of cholesterol to Dihydrocholesterol is a biochemical process that involves the action of intestinal microorganisms . This process is part of the body’s cholesterol metabolism, which is crucial for maintaining cellular and systemic functions .
Biochemical Pathways
Dihydrocholesterol is part of the cholesterol biosynthetic pathway . This complex process involves more than 30 different reactions and over 15 enzymes . The cholesterol level in cells reflects the dynamic balance between biosynthesis, uptake, export, and esterification .
Pharmacokinetics
The pharmacokinetics of Dihydrocholesterol involve its absorption, distribution, metabolism, and excretion (ADME). It is derived from cholesterol by the action of intestinal microorganisms . It is known to induce the formation of gallstones in rabbits in the presence of sodium ions . Dihydrocholesterol is used as a standard in lipid analysis using High-Performance Liquid Chromatography (HPLC) .
Result of Action
The conversion of cholesterol to Dihydrocholesterol results in a change in the cholesterol balance in the body. This can have various effects, including the induction of gallstone formation . It is also known to reduce plasma cholesterol levels .
Action Environment
The action of Dihydrocholesterol is influenced by various environmental factors. For instance, the presence of sodium ions is known to induce the formation of gallstones . Furthermore, the activity of intestinal microorganisms, which convert cholesterol to Dihydrocholesterol, can be influenced by factors such as diet and the use of certain medications .
properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-QCYZZNICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883258 | |
| Record name | (+)-Dihydrocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Cholestanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dihydrocholesterol | |
CAS RN |
80-97-7 | |
| Record name | Cholestanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholestanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholestan-3-ol, (3.beta.,5.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-Dihydrocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-cholestan-3-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5alpha-Cholestanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.0 - 142.0 °C | |
| Record name | 5alpha-Cholestanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)








